molecular formula C8H16ClN B2928439 Bicyclo[5.1.0]octan-4-amine hydrochloride CAS No. 2138043-63-5

Bicyclo[5.1.0]octan-4-amine hydrochloride

Cat. No.: B2928439
CAS No.: 2138043-63-5
M. Wt: 161.67
InChI Key: ACTXEQUUACZUEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[5.1.0]octan-4-amine hydrochloride: is a chemical compound with the molecular formula C8H16ClN and a molecular weight of 161.67 g/mol . This compound is characterized by its bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring. The amine group is located at the fourth position of the bicyclic structure, and the compound is typically available as a hydrochloride salt to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[5.1.0]octan-4-amine hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the preparation of bicyclo[4.2.0]octa-1,5,7-trienes using a rhodium(I) complex as a catalyst has been reported . This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes and subsequent annulation.

Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound either in-stock or through backordered bulk custom synthesis . The specific industrial methods may vary, but they generally involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[5.1.0]octan-4-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions depend on the functional groups present and the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the amine group to a corresponding nitro or nitrile compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN) to introduce different functional groups.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as nitro, nitrile, alcohol, and substituted amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, Bicyclo[5.1.0]octan-4-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of bicyclic amines on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features may contribute to the development of new drugs with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in different industrial processes.

Mechanism of Action

The mechanism of action of Bicyclo[510]octan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways The amine group in the compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function The bicyclic structure may also play a role in its binding affinity and specificity towards certain targets

Comparison with Similar Compounds

Uniqueness: Bicyclo[5.1.0]octan-4-amine hydrochloride is unique due to its specific bicyclic structure and the presence of an amine group at the fourth position. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

bicyclo[5.1.0]octan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-8-3-1-6-5-7(6)2-4-8;/h6-8H,1-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTXEQUUACZUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2CCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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